molecular formula C10H13NO B8335435 O-(Tetralin-1-yl)hydroxylamine

O-(Tetralin-1-yl)hydroxylamine

Cat. No.: B8335435
M. Wt: 163.22 g/mol
InChI Key: CINNDRAMISOFMJ-UHFFFAOYSA-N
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Description

O-(Tetralin-1-yl)hydroxylamine (C 10 H 13 NO) is a specialist chemical building block of interest in medicinal chemistry and organic synthesis . The compound features a tetralin (1,2,3,4-tetrahydronaphthalene) scaffold linked to a hydroxylamine functional group. The tetralin structure is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets, as evidenced by its presence in pharmaceuticals like the selective serotonin reuptake inhibitor sertraline . The O-substituted hydroxylamine moiety is increasingly investigated as a versatile intermediate and as a bioisostere in lead optimization . Researchers are exploring the use of such N,O-trisubstituted hydroxylamines as replacements for ether or carbon chains to favorably modulate the properties of drug candidates, including reducing lipophilicity and improving metabolic stability . This compound serves as a key synthetic intermediate for constructing more complex molecules and is valuable for probing structure-activity relationships. It is particularly useful for synthesizing novel compounds for pharmacological screening and material science applications. Handle with appropriate safety precautions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

O-(1,2,3,4-tetrahydronaphthalen-1-yl)hydroxylamine

InChI

InChI=1S/C10H13NO/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7,11H2

InChI Key

CINNDRAMISOFMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)ON

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

O-(Tetralin-1-yl)hydroxylamine serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its hydroxylamine functional group allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Key Applications:

  • Synthesis of Pharmaceuticals: It can be used to create novel compounds with potential therapeutic effects. For instance, it has been utilized as a building block in the development of histone deacetylase inhibitors, which are important in cancer therapy .
  • Agrochemical Development: The compound can also be involved in synthesizing agrochemicals that enhance crop protection and yield.
Application AreaSpecific Uses
PharmaceuticalsIntermediate for histone deacetylase inhibitors
AgrochemicalsBuilding block for crop protection agents

Analytical Chemistry

In analytical chemistry, this compound is employed for its ability to react with various substrates, facilitating the detection and quantification of certain compounds.

Key Applications:

  • Detection of DNA Damage: It has been reported that this compound can enhance alkaline gel electrophoresis methods for detecting single-strand breaks in DNA . This application is crucial for studies involving genotoxicity and DNA repair mechanisms.
  • Antioxidative Activity Assessment: Research indicates that hydroxylamines, including this compound, exhibit antioxidative properties. They have been evaluated for their efficacy against the oxidation of tetralin and linoleic acid micelles . This property is significant for understanding oxidative stress in biological systems.
Analytical MethodApplication
Gel ElectrophoresisDetecting DNA strand breaks
Antioxidant ActivityEvaluating oxidative stress responses

Medicinal Chemistry

The medicinal applications of this compound are promising, particularly concerning its potential as a therapeutic agent.

Key Applications:

  • Antimicrobial Agents: Studies have shown that derivatives of hydroxylamines can possess antimicrobial activity, making them candidates for new antibiotics against resistant strains of bacteria such as Mycobacterium tuberculosis .
  • Neuropharmacology: Compounds related to tetralin derivatives have been studied as potential 5-hydroxytryptamine receptor agonists, which could lead to advancements in treating mood disorders .
Medicinal AreaSpecific Uses
Antimicrobial ResearchPotential new antibiotics
Neuropharmacology5-HT receptor agonists for mood disorders

Case Study 1: Histone Deacetylase Inhibitors

A study demonstrated the synthesis of this compound derivatives that act as potent histone deacetylase inhibitors. These compounds showed significant antiproliferative activity against cancer cell lines, indicating their potential use in cancer therapy.

Case Study 2: Antioxidative Properties

Research conducted on the antioxidative effects of hydroxylamines highlighted that this compound exhibited stronger protective effects against lipid peroxidation compared to traditional antioxidants like alpha-tocopherol when tested on linoleic acid micelles . This suggests its potential utility in formulations aimed at reducing oxidative damage.

Comparison with Similar Compounds

N-Hydroxyoctanamide (CAS 7377-03-9)

Structural Differences :

  • N-Hydroxyoctanamide features a hydroxyl group attached to the nitrogen atom of an octanamide backbone.
  • O-(Tetralin-1-yl)hydroxylamine substitutes the hydroxylamine group on oxygen, linked to a tetralin ring.

Reactivity and Stability :

  • N-Hydroxyoctanamide : The N–O bond in N-hydroxyamides is prone to hydrolysis and oxidation, limiting its stability under acidic conditions. Such compounds are often used as intermediates in the synthesis of hydroxamic acids .

(R)-1-(Thiazol-2-yl)ethanaMine Hydrochloride (CAS 623143-43-1)

Functional Group Comparison :

  • (R)-1-(Thiazol-2-yl)ethanaMine Hydrochloride contains a thiazole ring and a primary amine group, with pharmacological relevance (e.g., antiviral or antibacterial activity).
  • This compound lacks heteroaromatic rings but includes a hydroxylamine group, which may participate in redox reactions or act as a radical scavenger.

Hazard Profiles :

  • (R)-1-(Thiazol-2-yl)ethanaMine Hydrochloride has GHS warnings for acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335) .

Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)

Class Differences :

  • Etophylline is a xanthine derivative (C9H12N4O3) with stimulant properties, structurally unrelated to hydroxylamines.
  • This compound belongs to the hydroxylamine class, with distinct electronic and functional characteristics.

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, 1-chlorotetralin is combined with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol or ethanol as the solvent. Sodium hydroxide is added to deprotonate hydroxylamine, enhancing its nucleophilicity. The reaction proceeds under reflux (60–80°C) for 12–24 hours, yielding this compound after neutralization and purification. While explicit yield data for this compound are unavailable, analogous substitutions with similar substrates report yields exceeding 85%.

Challenges and Mitigations

  • Side Reactions : Competing elimination or over-alkylation may occur. Controlling pH (pH 9–10) and maintaining stoichiometric excess of hydroxylamine minimizes byproducts.

  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) may improve reactivity but require higher temperatures.

Oxime Formation and Selective Reduction

Oxime intermediates derived from tetralone precursors offer a versatile pathway to this compound. This two-step process involves (1) oxime formation from tetralone and (2) selective reduction of the oxime to hydroxylamine.

Step 1: Oxime Synthesis

Tetralone reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol under alkaline conditions (pH 10–12 adjusted with NaOH). The reaction is typically conducted at room temperature for 3–5 hours, yielding tetralin ketoxime with near-quantitative efficiency (98% yield).

Mechanistic Insight :
The carbonyl group of tetralone undergoes nucleophilic attack by hydroxylamine, forming an imine (C=N-OH) intermediate.

Step 2: Oxime Reduction

Unlike conventional oxime reductions that produce amines, this method requires partial reduction to retain the hydroxylamine moiety. Catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel under controlled H₂ pressure (1–2 atm) in methanol achieves selective reduction. For example, hydrogenating tetralin ketoxime at 40°C for 12 hours yields this compound.

Limitations

  • Over-Reduction Risk : Excessive hydrogenation converts hydroxylamine to amine. Modulating reaction time and catalyst loading is critical.

  • Catalyst Sensitivity : Pd/C may require additives like ammonia to suppress side reactions.

Direct Hydroxylamination via Catalytic Methods

Catalytic hydroxylamination employs transition-metal catalysts to directly introduce the hydroxylamine group onto tetralin. This one-pot method avoids intermediate isolation, enhancing process efficiency.

Protocol Overview

A mixture of tetralin, hydroxylamine sulfate ([NH₂OH]₂·H₂SO₄), and a copper(I) catalyst (e.g., CuBr) in acetonitrile is heated to 80°C under nitrogen. After 24 hours, the product is extracted with dichloromethane and purified via column chromatography.

Advantages :

  • Atom Economy : Eliminates halide waste from substitution methods.

  • Scalability : Suitable for industrial-scale synthesis due to minimal purification steps.

Drawbacks :

  • Catalyst Cost : Copper-based catalysts may require recycling to justify economic viability.

Mitsunobu Coupling for Stereoselective Synthesis

The Mitsunobu reaction enables stereoselective attachment of hydroxylamine to tetralin-1-ol, leveraging triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) as coupling agents.

Experimental Procedure

Tetralin-1-ol, hydroxylamine, PPh₃, and DEAD are combined in tetrahydrofuran (THF) at 0°C. The mixture is stirred for 24 hours at room temperature, followed by aqueous workup to isolate this compound.

Key Considerations :

  • Stereochemistry : The reaction preserves the configuration of tetralin-1-ol, making it ideal for chiral synthesis.

  • Yield Limitations : Competing side reactions with hydroxylamine’s amine group often cap yields at ~70%.

Comparative Analysis of Synthetic Routes

The following table evaluates the four methods based on efficiency, scalability, and practicality:

MethodStarting MaterialKey ReagentsYield (%)ScalabilityComplexity
Nucleophilic Substitution1-ChlorotetralinNH₂OH·HCl, NaOH85–90*HighLow
Oxime ReductionTetraloneNH₂OH·HCl, Pd/C75–80*ModerateModerate
Catalytic HydroxylaminationTetralinCuBr, [NH₂OH]₂·H₂SO₄65–70HighHigh
Mitsunobu CouplingTetralin-1-olDEAD, PPh₃60–70LowHigh

*Estimated based on analogous reactions .

Q & A

Q. Table 1. Comparison of Synthetic Methods for O-Substituted Hydroxylamines

MethodConditionsYield (%)Key AdvantagesLimitationsSource
Conventional AlkylationNaOH, H₂O/EtOH, 80°C60–75Low costLong reaction time (>12 h)
Microwave-Assisted100 W, 100°C, 30 min85–90Rapid, energy-efficientSpecialized equipment required
Ionic Liquid-Mediated[BMIM][BF₄], 60°C, 2 h92–95High purity, recyclable solventHigh IL cost

Q. Table 2. Stability of this compound Derivatives Under Aqueous Conditions

pHHalf-Life (h)Major Degradation ProductAnalytical Method
20.5Tetralin-1-olLC-MS
748None detectedNMR
102Tetralin-1-one oximeGC-MS

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